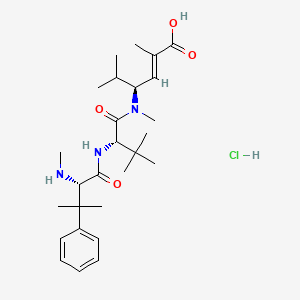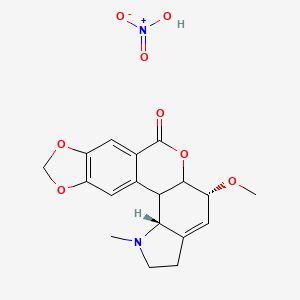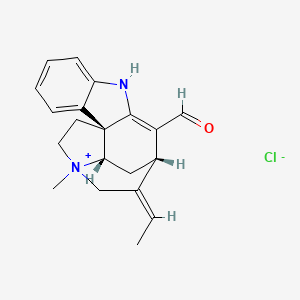
Taltobulin (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltobulin hydrochloride is an analogue of Hemiasterlin; potent tubulin inhibitor; ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.
Applications De Recherche Scientifique
Inhibition of Hepatic Tumor Growth
Taltobulin, a synthetic analogue of natural hemiasterlin derived from marine sponges, demonstrates significant inhibitory effects on hepatic tumor growth. In vitro and in vivo studies have shown its potential as a treatment for liver malignancies. Notably, Taltobulin exhibited significant inhibition of proliferation in hepatic tumor cell lines without affecting primary human hepatocytes. Intravenous administration of Taltobulin also led to notable tumor growth inhibition in rat allograft models, making it a promising candidate for liver cancer treatment (Vashist et al., 2006).
Mechanism of Action
Taltobulin functions by binding tubulin, similar to colchicine, and inhibits tubulin polymerization. This action disrupts the cytoskeleton, leading to cell cycle arrest at the G2/M phase, blocking cell division, and inducing apoptosis. These mechanisms underlie its antimitotic and antineoplastic activities, making it an effective candidate for cancer therapy (Definitions, 2020).
Antimicrotubule Agent in Cancer Treatment
As an antimicrotubule agent, Taltobulin (HTI-286, SPA-110) inhibits tubulin polymerization, disrupting microtubule dynamics, inducing mitotic arrest, and triggering apoptosis. It is distinguished from other antimicrotubule drugs by its lower interaction with multidrug resistance proteins, making it effective against tumors where traditional drugs like paclitaxel and vincristine are ineffective. Taltobulin shows promise in inhibiting tumor growth in various human tumor xenograft models (Ayral-Kaloustian & Zask, 2005).
Synthesis for Targeted Cancer Therapeutics
An improved synthetic route to Taltobulin has been developed to facilitate its investigation as a cytotoxic payload in antibody-drug conjugates (ADCs). Novel ADCs incorporating Taltobulin have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cells while being inactive against antigen-negative cells. This synthesis enhances the potential of Taltobulin in targeted cancer therapeutics (Charoenpattarapreeda et al., 2020).
Marine Sponges as a Source for Drug Leads
Marine sponges, the natural source of Taltobulin, have been a rich source of bioactive compounds with potential for drug development. Taltobulin, inspired by marine sponge natural products, has progressed to clinical trials for treating inflammation and cancer. This highlights the importance of marine organisms in discovering novel therapeutic agents (Andersen, 2017).
Insights into Pharmacophore of Microtubule Inhibitors
Structural studies on Taltobulin have provided insights into its interaction with tubulin and microtubules. The understanding of its molecular interaction and the common pharmacophore it shares with other microtubule inhibitors lays a foundation for the rational design of new drugs. This knowledge can facilitate the development of microtubule inhibitors with high specificity and efficiency (Wang et al., 2016).
Propriétés
Formule moléculaire |
C27H44ClN3O4 |
|---|---|
Poids moléculaire |
510.11 |
Nom IUPAC |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C27H43N3O4.ClH/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);1H/b18-16+;/t20-,21-,22-;/m1./s1 |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)



![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)
